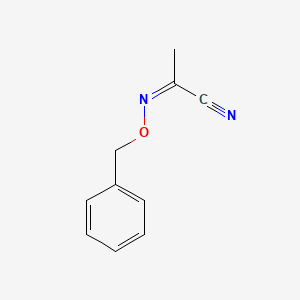

Pyruvonitrile, O-benzyloxime

CAS No.: 10388-98-4

Cat. No.: VC18411652

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10388-98-4 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (1Z)-N-phenylmethoxyethanimidoyl cyanide |

| Standard InChI | InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9- |

| Standard InChI Key | XCAOHAULIHZYCV-XFXZXTDPSA-N |

| Isomeric SMILES | C/C(=N/OCC1=CC=CC=C1)/C#N |

| Canonical SMILES | CC(=NOCC1=CC=CC=C1)C#N |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Pyruvonitrile, O-benzyloxime is defined by the IUPAC name (1Z)-N-(phenylmethoxy)ethanimidoyl cyanide, reflecting its stereochemical configuration and functional groups . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 10388-98-4 | |

| Molecular Formula | ||

| Molecular Weight | 174.20 g/mol | |

| SMILES Notation | C/C(=N/OCC1=CC=CC=C1)/C#N | |

| InChIKey | XCAOHAULIHZYCV-XFXZXTDPSA-N |

The compound’s planar structure includes a nitrile group () and a benzyloxime group (), which influence its reactivity and solubility .

Spectroscopic and Computational Data

These properties suggest utility in reactions requiring nucleophilic attack at the nitrile or oxime sites.

Physicochemical Properties

Physical State and Solubility

Available data describe the compound as a powder or liquid with variations in purity (90–99%) . Its solubility profile is inferred from structural analogs:

-

Polar Solvents: Likely soluble in acetonitrile and ether due to the nitrile group .

-

Nonpolar Solvents: Limited solubility, consistent with the aromatic benzyl group .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyruvonitrile, O-benzyloxime serves as a precursor in synthesizing bioactive molecules. The oxime group is a versatile handle for:

-

Protecting Groups: Temporary masking of ketones or aldehydes during multi-step syntheses.

-

Click Chemistry: Participation in Huisgen cycloadditions to form heterocycles .

Organic Synthesis

The compound’s nitrile group enables transformations such as:

-

Nitrile Hydrolysis: Conversion to amides or carboxylic acids.

-

Nucleophilic Substitution: Displacement with amines or thiols to form imines or thioamides .

| Supplier | Purity | Packaging | Minimum Order |

|---|---|---|---|

| Dayang Chem (Hangzhou) Co., Ltd. | 90–98% | Custom | 1 kg |

| Zibo Hangyu Biotechnology | 99% | 10 g to 1 kg | 10 g |

| Chemlyte Solutions | 99% | Grams/Kilograms | 100 g |

Pricing varies by quantity and purity, with bulk orders typically negotiated directly .

Future Research Directions

Despite its established role in synthesis, further studies are needed to elucidate:

-

Catalytic Applications: Potential use in asymmetric catalysis.

-

Biological Activity: Screening for antimicrobial or anticancer properties.

-

Green Synthesis: Developing solvent-free or energy-efficient production methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume